molecular formula C29H38O8 B102025 4-[2-Hydroxy-4-methoxy-6-(2-oxoheptyl)benzoyloxy]-2-methoxy-6-pentylbenzoic acid methyl ester CAS No. 19314-73-9

4-[2-Hydroxy-4-methoxy-6-(2-oxoheptyl)benzoyloxy]-2-methoxy-6-pentylbenzoic acid methyl ester

Cat. No. B102025
CAS RN: 19314-73-9
M. Wt: 514.6 g/mol
InChI Key: OSLVGBOJUFMXHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-Hydroxy-4-methoxy-6-(2-oxoheptyl)benzoyloxy]-2-methoxy-6-pentylbenzoic acid methyl ester, also known as HM-3, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of 4-[2-Hydroxy-4-methoxy-6-(2-oxoheptyl)benzoyloxy]-2-methoxy-6-pentylbenzoic acid methyl ester involves its ability to interact with various cellular components such as proteins, lipids, and DNA. 4-[2-Hydroxy-4-methoxy-6-(2-oxoheptyl)benzoyloxy]-2-methoxy-6-pentylbenzoic acid methyl ester has been shown to inhibit the activity of enzymes involved in cancer cell growth and induce oxidative stress in cells. Additionally, 4-[2-Hydroxy-4-methoxy-6-(2-oxoheptyl)benzoyloxy]-2-methoxy-6-pentylbenzoic acid methyl ester has been shown to alter the lipid composition of cell membranes, leading to increased membrane fluidity and permeability.

Biochemical And Physiological Effects

4-[2-Hydroxy-4-methoxy-6-(2-oxoheptyl)benzoyloxy]-2-methoxy-6-pentylbenzoic acid methyl ester has been shown to have various biochemical and physiological effects on cells. In cancer cells, 4-[2-Hydroxy-4-methoxy-6-(2-oxoheptyl)benzoyloxy]-2-methoxy-6-pentylbenzoic acid methyl ester has been shown to induce apoptosis and inhibit cell proliferation. In normal cells, 4-[2-Hydroxy-4-methoxy-6-(2-oxoheptyl)benzoyloxy]-2-methoxy-6-pentylbenzoic acid methyl ester has been shown to induce oxidative stress and alter membrane fluidity. Additionally, 4-[2-Hydroxy-4-methoxy-6-(2-oxoheptyl)benzoyloxy]-2-methoxy-6-pentylbenzoic acid methyl ester has been shown to have anti-inflammatory effects and improve mitochondrial function.

Advantages And Limitations For Lab Experiments

One advantage of using 4-[2-Hydroxy-4-methoxy-6-(2-oxoheptyl)benzoyloxy]-2-methoxy-6-pentylbenzoic acid methyl ester in lab experiments is its ability to penetrate cell membranes, making it a useful carrier for various drugs and imaging agents. Additionally, 4-[2-Hydroxy-4-methoxy-6-(2-oxoheptyl)benzoyloxy]-2-methoxy-6-pentylbenzoic acid methyl ester has been shown to have low toxicity in normal cells. However, one limitation of using 4-[2-Hydroxy-4-methoxy-6-(2-oxoheptyl)benzoyloxy]-2-methoxy-6-pentylbenzoic acid methyl ester is its limited solubility in aqueous solutions, which can affect its effectiveness in certain applications.

Future Directions

There are several future directions for the study of 4-[2-Hydroxy-4-methoxy-6-(2-oxoheptyl)benzoyloxy]-2-methoxy-6-pentylbenzoic acid methyl ester. One direction is to further investigate its potential applications in cancer therapy and drug delivery. Additionally, the development of new synthesis methods and modifications of 4-[2-Hydroxy-4-methoxy-6-(2-oxoheptyl)benzoyloxy]-2-methoxy-6-pentylbenzoic acid methyl ester structure could lead to improved effectiveness and solubility. Furthermore, the study of 4-[2-Hydroxy-4-methoxy-6-(2-oxoheptyl)benzoyloxy]-2-methoxy-6-pentylbenzoic acid methyl ester in animal models could provide valuable information on its pharmacokinetics and toxicity.

Synthesis Methods

The synthesis of 4-[2-Hydroxy-4-methoxy-6-(2-oxoheptyl)benzoyloxy]-2-methoxy-6-pentylbenzoic acid methyl ester involves the reaction of 2-methoxy-6-pentylphenol with 4-hydroxybenzoic acid and 2-oxoheptanoic acid in the presence of a catalyst. The resulting product is then esterified with methanol to obtain 4-[2-Hydroxy-4-methoxy-6-(2-oxoheptyl)benzoyloxy]-2-methoxy-6-pentylbenzoic acid methyl ester. This synthesis method has been optimized to achieve high yields and purity of 4-[2-Hydroxy-4-methoxy-6-(2-oxoheptyl)benzoyloxy]-2-methoxy-6-pentylbenzoic acid methyl ester.

Scientific Research Applications

4-[2-Hydroxy-4-methoxy-6-(2-oxoheptyl)benzoyloxy]-2-methoxy-6-pentylbenzoic acid methyl ester has been studied extensively for its potential applications in various fields such as cancer therapy, drug delivery, and imaging. In cancer therapy, 4-[2-Hydroxy-4-methoxy-6-(2-oxoheptyl)benzoyloxy]-2-methoxy-6-pentylbenzoic acid methyl ester has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In drug delivery, 4-[2-Hydroxy-4-methoxy-6-(2-oxoheptyl)benzoyloxy]-2-methoxy-6-pentylbenzoic acid methyl ester has been used as a carrier for various drugs due to its ability to penetrate cell membranes. In imaging, 4-[2-Hydroxy-4-methoxy-6-(2-oxoheptyl)benzoyloxy]-2-methoxy-6-pentylbenzoic acid methyl ester has been used as a fluorescent probe for detecting reactive oxygen species in cells.

properties

IUPAC Name

methyl 4-[2-hydroxy-4-methoxy-6-(2-oxoheptyl)benzoyl]oxy-2-methoxy-6-pentylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H38O8/c1-6-8-10-12-19-15-23(18-25(35-4)27(19)28(32)36-5)37-29(33)26-20(14-21(30)13-11-9-7-2)16-22(34-3)17-24(26)31/h15-18,31H,6-14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSLVGBOJUFMXHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=C(C(=CC(=C1)OC(=O)C2=C(C=C(C=C2O)OC)CC(=O)CCCCC)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38O8
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50345817
Record name AC1LCV70
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50345817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-Hydroxy-4-methoxy-6-(2-oxoheptyl)benzoyloxy]-2-methoxy-6-pentylbenzoic acid methyl ester

CAS RN

19314-73-9
Record name AC1LCV70
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50345817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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